Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate
Description
Properties
Molecular Formula |
C11H19F2NO4 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C11H19F2NO4/c1-6-17-8(15)11(12,13)7-14(5)9(16)18-10(2,3)4/h6-7H2,1-5H3 |
InChI Key |
IHUNEKWPBUXYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN(C)C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Biological Activity
Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate is a fluorinated compound with potential applications in medicinal chemistry, particularly as a building block for synthesizing novel fluorinated amino acids. This article reviews its biological activity, synthesis methods, and potential applications based on existing literature.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Ethyl ester group
- Boc (tert-butyloxycarbonyl) protected amino group
- Two fluorine atoms attached to a propanoate backbone
Its molecular formula is CHFNO, with a molecular weight of approximately 179.16 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, making it advantageous in drug design.
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound. These methods typically involve the introduction of fluorine atoms into the propanoate backbone and the subsequent protection of the amino group using Boc chemistry. The following table summarizes some key synthetic pathways:
| Synthesis Method | Steps Involved | Yield |
|---|---|---|
| Method A | Fluorination of propanoate followed by Boc protection | High |
| Method B | Sequential addition of Boc and fluorinated groups | Moderate |
| Method C | One-pot synthesis using fluorinated reagents | Variable |
Case Studies and Research Findings
-
Fluorinated Compounds in Drug Development :
- Research has indicated that fluorinated compounds can significantly improve pharmacokinetic properties and bioavailability in drug formulations. For example, studies on related compounds have demonstrated enhanced binding affinities to target proteins due to increased lipophilicity and metabolic stability .
- In Vivo Studies :
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Protection Strategy : The Boc group in the target compound offers orthogonal protection compared to benzyl or ethoxy-oxoethyl groups, enabling selective deprotection in multi-step syntheses .
- Fluorine Impact : All analogs with 2,2-difluoro substitution exhibit enhanced electronegativity and steric effects, influencing reactivity and binding affinity in medicinal chemistry .
- Applications : Benzyl derivatives (e.g., CAS 1346597-47-4) are more lipophilic, favoring membrane permeability in agrochemicals, while the Boc variant is preferred in peptide synthesis due to its compatibility with solid-phase techniques .
Physicochemical Properties
| Property | Ethyl 3-[Boc(me)amino]-2,2-difluoropropanoate | Ethyl 3-[Benzyl(me)amino]-2,2-difluoropropanoate | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.24 | 243.25 | 210.20 |
| Density (g/cm³) | - | 1.170 | 1.25 (predicted) |
| Boiling Point (°C) | - | 307.2 (predicted) | 285–290 |
| Solubility | Soluble in DMF, THF | Soluble in ethyl acetate, DCM | Soluble in ethanol, acetone |
| Storage Conditions | Room temperature, dry | Refrigerated | Ambient |
Notes:
Q & A
Q. What are the key synthetic strategies for Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate, and how do reaction conditions influence yield?
The synthesis typically involves sequential protection, fluorination, and esterification steps. The Boc (tert-butoxycarbonyl) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) . Difluorination at the 2,2-position is achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, requiring anhydrous conditions to avoid hydrolysis . Esterification with ethanol is catalyzed by HATU or DIC, with solvent choice (DMF, THF) critical for minimizing side reactions. Optimizing stoichiometry (1.2–1.5 equivalents for fluorinating agents) and temperature (−10°C to RT) improves yields to >70% .
Q. How does the Boc-protected methylamino group enhance stability during synthetic workflows?
The Boc group shields the secondary amine from nucleophilic attack and oxidation, enabling compatibility with subsequent reactions (e.g., ester hydrolysis or coupling). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (1–2 h, RT), preserving the difluoropropanoate backbone . Stability under basic conditions (pH < 10) allows its use in multi-step syntheses of fluorinated peptidomimetics .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : NMR identifies difluoro signals (δ −110 to −120 ppm, AB quartet), while NMR confirms Boc methyl (δ 1.2–1.4 ppm) and ethyl ester (δ 1.2–1.3 ppm, triplet) .
- LC-MS : ESI+ mode detects [M+H] with m/z ~307.2 (CHFNO). High-resolution MS validates molecular formula .
- IR : Stretching frequencies for carbonyl (Boc: ~1680 cm; ester: ~1720 cm) and C-F bonds (~1150 cm) confirm functional groups .
Advanced Research Questions
Q. How do the 2,2-difluoro and Boc-methylamino groups influence bioactivity in drug discovery?
The difluoro motif enhances metabolic stability by resisting CYP450-mediated oxidation, while increasing lipophilicity (logP ~1.2), as seen in fluorinated protease inhibitors . The Boc-methylamino group facilitates hydrogen bonding with target enzymes (e.g., kinases) without steric hindrance, improving binding affinity. Comparative studies with non-fluorinated analogs show 3–5× higher plasma half-lives in preclinical models .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock to map interactions between the Boc group and hydrophobic enzyme pockets (e.g., HCV NS3/4A protease).
- MD simulations : Assess conformational stability of the difluoropropanoate backbone in aqueous vs. lipid environments (AMBER or GROMACS) .
- QSAR models : Correlate substituent electronegativity (fluorine) with IC values to prioritize analogs .
Q. How should researchers address contradictory data in enzyme inhibition assays?
Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). For example:
- False positives : Test against counter-targets (e.g., thrombin for serine protease inhibitors) .
- pH sensitivity : Adjust Tris-HCl (pH 7.4–8.0) to stabilize the Boc group.
- Solvent interference : Use <1% DMSO to avoid denaturation . Validate findings with orthogonal assays (SPR, ITC) and replicate in triplicate.
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvents : Use cyclodextrins (20% w/v) or PEG-400 (30% v/v) in PBS .
- Prodrug approach : Hydrolyze the ethyl ester to a carboxylate (via esterases) for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm) for sustained release .
Methodological Considerations
Q. How to mitigate risks of fluorine-mediated side reactions during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
